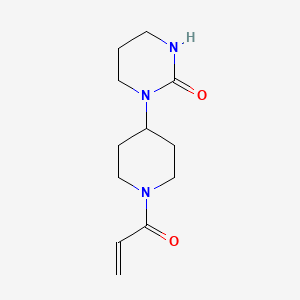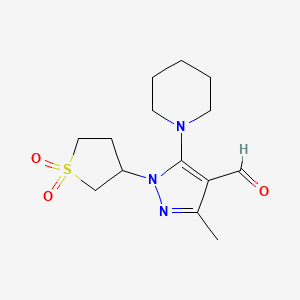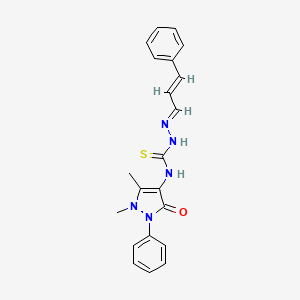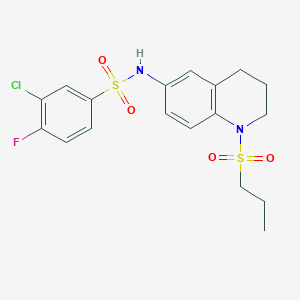
3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides, which are known for their diverse pharmaceutical applications. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring and a propylsulfonyl group attached to a tetrahydroquinoline moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves multiple steps, starting from commercially available starting materials. Typical synthetic routes include:
Formation of the Tetrahydroquinoline Moiety: : This step usually involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Propylsulfonyl Group: : The tetrahydroquinoline intermediate is then treated with propylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the propylsulfonyl group.
Substitution Reactions: : The final compound is obtained by performing nucleophilic substitution reactions to introduce the chloro and fluoro substituents on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable processes such as continuous flow chemistry, which allows for efficient and controlled synthesis of the compound in large quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes several types of reactions, including:
Oxidation: : The compound can be oxidized under mild conditions to form sulfoxides and sulfones.
Reduction: : Reduction reactions can convert the sulfonamide group to amines.
Substitution: : Nucleophilic and electrophilic substitution reactions occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Conditions often include the use of bases (e.g., NaH) and solvents (e.g., DMF) to facilitate nucleophilic substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Scientific Research Applications
3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has significant applications in:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Serves as a tool in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: : Explored for potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: : Utilized in the development of novel materials and coatings due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with enzymes and proteins, inhibiting their activity or modifying their function.
Pathways Involved: : It can interfere with metabolic pathways, such as those involved in cell growth and proliferation, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide
4-fluoro-N-(4-propylphenyl)benzenesulfonamide
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Uniqueness
3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydroquinoline scaffold provides a rigid framework that can be further modified, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O4S2/c1-2-10-27(23,24)22-9-3-4-13-11-14(5-8-18(13)22)21-28(25,26)15-6-7-17(20)16(19)12-15/h5-8,11-12,21H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFFRQUDNUCEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)
![2-chloro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2954063.png)
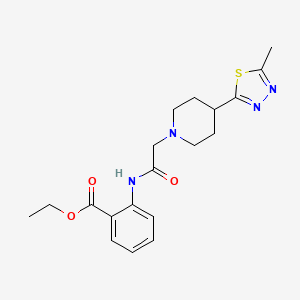
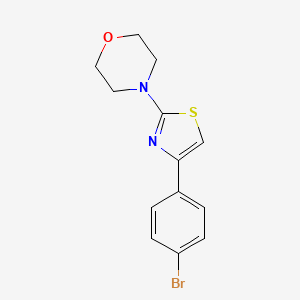
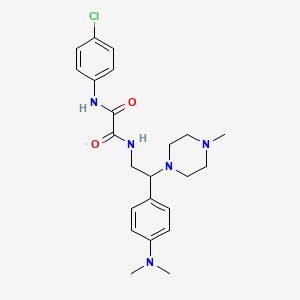
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2954067.png)

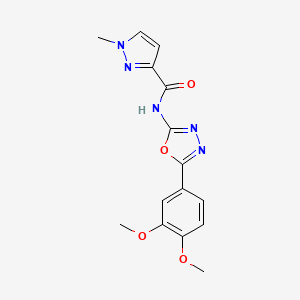
![N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2954073.png)
